![molecular formula C17H22F3NO3 B1532184 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine CAS No. 634464-86-1](/img/structure/B1532184.png)
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine
Overview
Description
“1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine” is a chemical compound . It is also known as “tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxylate” and "1-Piperidinecarboxylic acid, 4-hydroxy-4-[3-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular formula of this compound is C16H20F3NO2 . Unfortunately, the specific 3D structure or 2D diagram is not provided in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 315.33 . It has a predicted boiling point of 342.5±42.0 °C and a predicted density of 1.191±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Scientific Research Applications
Medicine
Compounds with trifluoromethyl groups are used in medicine for their potential as CGRP receptor antagonists , which can help in treating conditions like migraines .
Pharmaceutical Synthesis
These compounds serve as crucial intermediates in pharmaceutical synthesis, for example, in the production of NK1 antagonists and lipid-lowering agents .
Organic Chemistry
In organic chemistry, trifluoromethylated compounds are derived using C-H Activation methodology , which is important for creating new chemical entities .
Drug Development
The trifluoromethyl group plays a significant role in drug development due to its ability to improve the metabolic stability and bioavailability of pharmaceuticals .
Material Science
These groups are also relevant in material science, where they contribute to the development of materials with unique properties due to their high electronegativity and lipophilicity .
Safety and Handling
Safety data sheets for compounds containing trifluoromethyl groups provide essential information on handling, storage, and disposal practices to ensure safe usage in research and industry .
Mechanism of Action
Mode of Action
It’s known that this compound is derived from a c-h activation methodology developed by jin-quan yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine . This suggests that the compound may interact with its targets through a palladium-mediated carbon-carbon bond formation process.
properties
IUPAC Name |
tert-butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-15(2,3)24-14(22)21-9-7-16(23,8-10-21)12-5-4-6-13(11-12)17(18,19)20/h4-6,11,23H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGBBWCXYDCSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678148 | |
Record name | tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
634464-86-1 | |
Record name | tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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